molecular formula C20H26Cl2N2O B1664487 10-Debc hydrochloride CAS No. 201788-90-1

10-Debc hydrochloride

Numéro de catalogue B1664487
Numéro CAS: 201788-90-1
Poids moléculaire: 381.3 g/mol
Clé InChI: SVKSJUIYYCQZEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-DEBC hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It shows no activity at PDK1, SGK1, or PI 3-kinase . It inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells .


Synthesis Analysis

The synthesis and chemical characterization of N-substituted phenoxazines, which include 10-DEBC hydrochloride, were directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells .


Molecular Structure Analysis

The chemical name of 10-DEBC hydrochloride is 10-[4’-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride . Its molecular weight is 381.34 and its formula is C20H25N2OCl.HCl .


Chemical Reactions Analysis

10-DEBC hydrochloride inhibits IGF-1-stimulated phosphorylation and activation of Akt . This results in the suppression of downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein .


Physical And Chemical Properties Analysis

10-DEBC hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .

Applications De Recherche Scientifique

Summary of the Application

10-DEBC hydrochloride has been identified as a promising new agent against infection of Mycobacterium abscessus . This bacterium causes chronic pulmonary infections and is resistant to current antimicrobial drugs, making it one of the most difficult non-tuberculous mycobacteria (NTM) to treat .

Methods of Application or Experimental Procedures

The effectiveness of 10-DEBC hydrochloride was measured in vitro . The intracellular activity of 10-DEBC against M. abscessus was established in human macrophages and human embryonic cell-derived macrophages .

Results or Outcomes

10-DEBC significantly inhibited the growth of wild-type M. abscessus and clinical isolates, as well as clarithromycin-resistant M. abscessus strains . The drug efficacy of 10-DEBC did not have cytotoxicity in the infected macrophages . It operates under anaerobic conditions without replication as well as in the presence of biofilms .

2. Inhibition of Akt/PKB

Summary of the Application

10-DEBC hydrochloride is a selective inhibitor of Akt/PKB . It suppresses downstream activation of mTOR, p70 S6 kinase and S6 ribosomal protein .

Methods of Application or Experimental Procedures

The inhibition of Akt/PKB by 10-DEBC hydrochloride was tested by measuring the suppression of IGF-1-stimulated phosphorylation and activation of Akt .

Results or Outcomes

10-DEBC hydrochloride completely inhibits IGF-1-stimulated phosphorylation and activation of Akt at a concentration of 2.5 μM . It shows no activity at PDK1, SGK1 or PI 3-kinase .

1. Treatment of Mycobacterium abscessus Infections

Summary of the Application

10-DEBC hydrochloride has been identified as a promising new agent against infection of Mycobacterium abscessus . This bacterium causes chronic pulmonary infections and is resistant to current antimicrobial drugs, making it one of the most difficult non-tuberculous mycobacteria (NTM) to treat .

Methods of Application or Experimental Procedures

The effectiveness of 10-DEBC hydrochloride was measured in vitro . The intracellular activity of 10-DEBC against M. abscessus was established in human macrophages and human embryonic cell-derived macrophages .

Results or Outcomes

10-DEBC significantly inhibited the growth of wild-type M. abscessus and clinical isolates, as well as clarithromycin-resistant M. abscessus strains . The drug efficacy of 10-DEBC did not have cytotoxicity in the infected macrophages . It operates under anaerobic conditions without replication as well as in the presence of biofilms .

2. Inhibition of Akt/PKB

Summary of the Application

10-DEBC hydrochloride is a selective inhibitor of Akt/PKB . It suppresses downstream activation of mTOR, p70 S6 kinase and S6 ribosomal protein .

Methods of Application or Experimental Procedures

The inhibition of Akt/PKB by 10-DEBC hydrochloride was tested by measuring the suppression of IGF-1-stimulated phosphorylation and activation of Akt .

Results or Outcomes

10-DEBC hydrochloride completely inhibits IGF-1-stimulated phosphorylation and activation of Akt at a concentration of 2.5 μM . It shows no activity at PDK1, SGK1 or PI 3-kinase .

Safety And Hazards

Hydrochloric acid, which is a component of 10-DEBC hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes skin irritation, and causes serious eye damage . It also has specific target organ toxicity, with the respiratory system being a target organ .

Orientations Futures

10-DEBC hydrochloride has been identified as a promising new agent against infection of Mycobacterium abscessus . Additionally, it has been found to potentiate the anti-glioblastoma effect of a combination of menadione and ascorbic acid in human U251 glioblastoma cells .

Propriétés

IUPAC Name

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKSJUIYYCQZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587887
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Debc hydrochloride

CAS RN

201788-90-1
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Debc hydrochloride
Reactant of Route 2
10-Debc hydrochloride
Reactant of Route 3
10-Debc hydrochloride
Reactant of Route 4
10-Debc hydrochloride
Reactant of Route 5
Reactant of Route 5
10-Debc hydrochloride
Reactant of Route 6
Reactant of Route 6
10-Debc hydrochloride

Citations

For This Compound
61
Citations
DG Lee, HJ Kim, Y Lee, JH Kim, Y Hwang, J Ha… - International Journal of …, 2022 - mdpi.com
… We identified 10-DEBC hydrochloride (10-DEBC), a selective AKT inhibitor that exhibits … In conclusion, the results of this study on 10-DEBC hydrochloride activity suggest that this is …
Number of citations: 2 www.mdpi.com
S Lin, L Yu, Y Ni, L He, X Weng… - … & Metabolism Journal, 2020 - synapse.koreamed.org
Background Epithelial-to-mesenchymal transition (EMT) is required for renal fibrosis, which is a characteristic of diabetic nephropathy (DN). Our previous study demonstrated that …
Number of citations: 39 synapse.koreamed.org
A Pantovic, A Krstic, K Janjetovic, J Kocic… - Bone, 2013 - Elsevier
… The RNA interference-mediated silencing of AMPK, mTOR or autophagy-essential LC3β, as well as the pharmacological inhibitors of AMPK (compound C), Akt (10-DEBC hydrochloride)…
Number of citations: 253 www.sciencedirect.com
A Despotović, K Janjetović, N Zogović… - Biomedicines, 2023 - mdpi.com
Glioblastoma multiforme (GBM) is the most lethal primary brain tumor in adults, characterized by a highly invasive nature and therapy resistance. Combination of menadione and …
Number of citations: 7 www.mdpi.com
K Janjetovic, L Vucicevic, M Misirkic… - European journal of …, 2011 - Elsevier
… and then treated with cisplatin (Sigma-Aldrich) and/or metformin hydrochloride (99.9%; Hemofarm, Vrsac, Serbia), in the absence or presence of an Akt inhibitor 10-DEBC hydrochloride …
Number of citations: 135 www.sciencedirect.com
M Misirkic, K Janjetovic, L Vucicevic, G Tovilovic… - Pharmacological …, 2012 - Elsevier
… of HMG-CoA reductase enzymatic activity, AMPK siRNA or pharmacological inactivation of AMPK with compound C suppressed, while the inhibitors of Akt (10-DEBC hydrochloride) and …
Number of citations: 70 www.sciencedirect.com
A Despotović, N Zogović, V Trajković… - … Europe (SFRR-E) …, 2021 - radar.ibiss.bg.ac.rs
… To this end, U251 cells were treated with AA, MD and AA+MD, in the presence or absence of antioxidant N-acetylcysteine (NAC) or selective Akt inhibitor 10-DEBC hydrochloride (DEBC…
Number of citations: 0 radar.ibiss.bg.ac.rs
JH Yi, HJ Park, SJ Beak, S Lee, JW Jung… - Journal of …, 2015 - Elsevier
… PD198306, 10-DEBC hydrochloride and K252a were purchased from Tocris Bioscience (Ellisville, MO). All of the other materials were of the highest grade available and were obtained …
Number of citations: 22 www.sciencedirect.com
Y Hosokawa, I Hosokawa, K Ozaki, T Matsuo - Inflammation, 2018 - Springer
… (a STAT3 inhibitor), and 10-DEBC hydrochloride (an Akt inhibitor) significantly suppressed … effects of fludarabine were weak in comparison to WP1066 or 10-DEBC hydrochloride. …
Number of citations: 9 link.springer.com
I Hosokawa, Y Hosokawa, K Ozaki, T Matsuo - Inflammation, 2019 - Springer
… Figure 3 shows that pretreatment with fludarabine (a STAT1 inhibitor), WP1066 (a STAT3 inhibitor), and 10-DEBC hydrochloride (an Akt inhibitor) significantly suppressed CXCL9 …
Number of citations: 9 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.